

Application Note: -Cyclopropylhydroxylamine Hydrochloride for Peptide Macrocyclization

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Compound of Interest

Compound Name: *O-cyclopropylhydroxylamine hydrochloride*

CAS No.: 672299-63-7

Cat. No.: B6157809

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Executive Summary

Macrocyclization is a pivotal strategy in peptide drug discovery, enhancing metabolic stability, membrane permeability, and binding affinity. While standard oxime ligation (using

-alkylhydroxylamines) is a robust bioorthogonal method, the use of

-cyclopropylhydroxylamine hydrochloride introduces unique physicochemical properties and synthetic opportunities.

This guide details the protocol for using this reagent to generate

-cyclopropyl oxime-linked macrocycles. Furthermore, it highlights the reagent's unique capability to undergo [3,3]-sigmatropic rearrangements (Yudin Chemistry), allowing the post-cyclization conversion of the oxime linkage into a stable, conformationally restricted

-heterocycle (e.g., tetrahydroquinoline) within the peptide backbone.

Key Advantages

- **Enhanced Stability:** The cyclopropyl group provides steric protection, rendering the resulting oxime bond more resistant to hydrolysis than simple

-methyl oximes.

- Bioorthogonality: Reacts chemoselectively with aldehydes/ketones at acidic pH (4.5–5.0) in the presence of unprotected side chains.[1]
- Post-Ligation Diversification: Serves as a "safety-catch" precursor for acid-mediated rearrangement into pharmacologically active heterocycles.

Mechanism of Action

The utility of

-cyclopropylhydroxylamine relies on two distinct chemical pathways. For macrocyclization, Pathway A is the primary driver. Pathway B is an advanced application for installing rigid turns.

Pathway A: Oxime-Based Macrocyclization

The nucleophilic amine of the

-cyclopropylhydroxylamine moiety attacks the electrophilic carbon of a pendant aldehyde (or ketone) on the peptide chain. This reversible reaction is catalyzed by aniline nucleophiles to form a stable

oxime macrocycle.

Pathway B: [3,3]-Sigmatropic Rearrangement (Yudin Chemistry)

Under specific acidic conditions, the

-aryl-

-cyclopropyl oxime can undergo a rearrangement. The strain of the cyclopropane ring facilitates the cleavage of the N–O bond and the formation of a C–C bond, ultimately yielding a dihydroquinoline or related scaffold. This effectively "locks" the macrocycle into a rigid conformation.



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Figure 1: Reaction pathway from linear precursor to oxime macrocycle and optional rearrangement to heterocyclic constraint.

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

- Reagent:
 - cyclopropylhydroxylamine hydrochloride (CAS: Varies by synthesis, typically prepared via N-hydroxyphthalimide route).
- Peptide Precursor: Linear peptide containing a reactive aldehyde (e.g., N-terminal glyoxylal or side-chain formyl) and a reactive handle for the hydroxylamine (or the hydroxylamine already installed).
- Ligation Buffer: 0.1 M Sodium Acetate, pH 4.5.
- Catalyst: Aniline or
 - phenylenediamine (100 mM stock in DMSO).
- Solvent: Acetonitrile (HPLC grade), DMSO.

Pre-Protocol: Synthesis of the Reagent (If not commercial)

Note: The free base is volatile. Always handle as the hydrochloride salt.

- Cyclopropanation: React
 - hydroxyphthalimide with cyclopropyl bromide (or via Mitsunobu with cyclopropanol) to form
 - cyclopropoxyphthalimide.
- Hydrazinolysis: Treat with hydrazine hydrate in EtOH to release the free amine.
- Salt Formation: Immediately treat the ether extract with HCl in dioxane/ether to precipitate
 - cyclopropylhydroxylamine hydrochloride.

- Storage: Store at -20°C under argon.

Protocol: Preparation of -Cyclopropyl-Functionalized Peptide

Since the reagent is bifunctional (amine + alkoxy), it is best introduced as a building block or via post-synthetic modification.

Method A: On-Resin Installation (N-Terminus)

- Synthesize peptide on resin using standard Fmoc SPPS.
- At the N-terminus, couple Bromoacetic acid (10 eq) using DIC/DIPEA for 30 min.
- Wash resin with DMF (3x) and DCM (3x).
- Add

-cyclopropylhydroxylamine HCl (5 eq) and DIPEA (10 eq) in DMF. Shake for 4 hours at RT.
 - Mechanism:^{[1][2][3][4][5][6]} Nucleophilic displacement of the bromide by the amine of the hydroxylamine reagent.
- Result: Resin-bound peptide with an N-terminal

group (Secondary amine). Note: This creates an N-cyclopropoxy glycine analog.

Method B: Solution Phase Ligation (If Peptide has Aldehyde) Use this if the peptide contains the aldehyde and you are "capping" or bridging.

Protocol: Macrocyclization (Oxime Ligation)

This protocol assumes a linear peptide containing a C-terminal aldehyde (e.g., via oxidative cleavage of a C-terminal Ser/Thr) and an N-terminal

-cyclopropylamino group (installed via Method A).

Step-by-Step Procedure:

- Peptide Dissolution: Dissolve the lyophilized linear peptide precursor in 1:1 Acetonitrile/Water to a concentration of 1 mM.
 - Expert Insight: High dilution (1 mM or less) favors intramolecular cyclization over intermolecular oligomerization.
- Buffer Adjustment: Add an equal volume of 0.2 M Sodium Acetate buffer (pH 4.5). Final peptide concentration is 0.5 mM.^[1]
- Catalyst Addition: Add Aniline to a final concentration of 100 mM.
 - Why: Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which undergoes rapid transimination with the

-cyclopropylhydroxylamine.
- Incubation: Vortex gently and incubate at 25°C for 2–4 hours.
 - Monitoring: Analyze a 10 µL aliquot via LC-MS every hour. Look for the mass shift of -18 Da (loss of water) corresponding to oxime formation.
- Quenching & Purification:
 - Once conversion >90%, quench by diluting 10x with 0.1% TFA in water.
 - Purify immediately via preparative RP-HPLC (C18 column, ACN/H₂O gradient).
 - Lyophilize fractions to obtain the

-cyclopropyl oxime macrocycle.

Analytical Data Summary (Expected)

Parameter	Linear Precursor	Cyclic Product	Notes
Mass Change	M (calc)	M - 18.01 Da	Loss of indicates oxime bond.
HPLC Retention	(Linear)	(Cyclic) > (Linear)	Cyclic peptides typically elute later due to loss of polar groups and increased hydrophobicity.
NMR (H)	Aldehyde proton (~9.5 ppm)	Oxime proton (6.5–8.5 ppm)	Disappearance of aldehyde singlet is the key marker.
Stability	Low (Aldehyde oxidizes)	High (Hydrolytically stable)	Stable at pH 2–9.

Troubleshooting & Optimization

Problem: Incomplete Cyclization (Linear Dimer Formation)

- Cause: Concentration too high.
- Solution: Dilute reaction to 0.1 mM.
- Cause: Steric hindrance near the aldehyde.
- Solution: Switch catalyst to
-phenylenediamine (more nucleophilic) or increase temperature to 37°C.

Problem: Hydrolysis of the Oxime

- Cause: pH too low (< 2.0) during purification.
- Solution: Keep HPLC buffers at pH > 2.0 (use Formic acid instead of high % TFA if necessary) and lyophilize immediately. Note:

-cyclopropyl oximes are generally more stable than

-benzyl oximes.

Problem: Reagent Degradation

- Cause: Free base

-cyclopropylhydroxylamine is volatile and unstable.

- Solution: Always store as the HCl salt. Do not generate the free base until the moment of reaction (in situ neutralization with DIPEA).

References

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